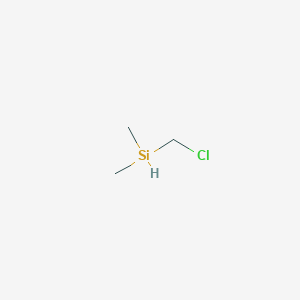

Chloromethyl-dimethyl-silane

Übersicht

Beschreibung

Chloromethyl-dimethyl-silane: is an organosilicon compound with the chemical formula ClCH₂Si(CH₃)₂H . It is a colorless liquid that is primarily used as an intermediate in organic synthesis and in the production of various silicon-based materials. The compound is known for its reactivity due to the presence of both silicon and chlorine atoms, making it a valuable reagent in chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chloromethyl-dimethyl-silane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with formaldehyde in the presence of a catalyst such as hydrochloric acid . The reaction proceeds as follows: [ \text{(CH₃)₂SiHCl + CH₂O → ClCH₂Si(CH₃)₂H} ]

Industrial Production Methods: In industrial settings, this compound is often produced by the direct chlorination of dimethylsilane . This process involves the reaction of dimethylsilane with chlorine gas under controlled conditions to yield the desired product. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Analyse Chemischer Reaktionen

Types of Reactions: Chloromethyl-dimethyl-silane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as or .

Oxidation Reactions: The compound can be oxidized to form .

Reduction Reactions: It can be reduced to form .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include (e.g., ) and (e.g., ). These reactions are typically carried out under mild conditions.

Oxidation Reactions: Oxidizing agents such as or are used.

Reduction Reactions: Reducing agents like are employed.

Major Products Formed:

Substitution Reactions: Products include and .

Oxidation Reactions: The major product is .

Reduction Reactions: The major product is .

Wissenschaftliche Forschungsanwendungen

Silane Coupling Agents

CMDMS is extensively used as a silane coupling agent in the production of advanced composite materials. It enhances adhesion between organic and inorganic phases, which is critical in industries such as automotive and aerospace. The silane coupling agents improve the mechanical properties and durability of composite materials by facilitating better bonding at the interface.

Surface Modification

This compound is employed for modifying surfaces of various substrates, including glass, metals, and polymers. The modification improves hydrophobicity and chemical resistance, making it valuable in the formulation of coatings and sealants. For instance, CMDMS can be applied to create water-repellent surfaces that are essential in construction and manufacturing applications.

Organic Synthesis

CMDMS serves as an important intermediate in organic synthesis, particularly in producing various silane derivatives. These derivatives are utilized in pharmaceuticals and agrochemicals. Research has shown that CMDMS can facilitate the synthesis of functionalized silanes that have tailored properties for specific applications in chemical processes .

Adhesives and Sealants

The unique properties of CMDMS make it an effective component in formulating high-performance adhesives and sealants. Its ability to create strong bonds enhances durability and performance in construction materials, contributing to the longevity of structures .

Research Applications

In laboratory settings, CMDMS is used for synthesizing functionalized silanes that aid researchers in developing new materials for electronics and nanotechnology. For example, it has been utilized to synthesize silylating agents that are crucial for gas chromatography applications .

Data Table: Applications Summary

| Application Area | Description | Industries Involved |

|---|---|---|

| Silane Coupling Agents | Enhances adhesion in composite materials | Automotive, Aerospace |

| Surface Modification | Improves hydrophobicity and chemical resistance | Coatings, Sealants |

| Organic Synthesis | Intermediate for silane derivatives used in pharmaceuticals | Pharmaceuticals, Agrochemicals |

| Adhesives and Sealants | Provides superior bonding strength | Construction, Manufacturing |

| Research Applications | Synthesizes functionalized silanes for electronics and nanotechnology | Academic Research |

Case Studies

Case Study 1: Surface Modification of Glass

A study demonstrated the use of CMDMS to modify glass surfaces to enhance hydrophobic properties. The treated glass exhibited a significant reduction in water contact angle, indicating improved water repellency compared to untreated glass.

Case Study 2: Development of High-Performance Adhesives

Research involving CMDMS showed its effectiveness in formulating adhesives that withstand extreme environmental conditions. The adhesives demonstrated superior bonding strength on various substrates compared to conventional formulations.

Wirkmechanismus

The mechanism of action of chloromethyl-dimethyl-silane involves its reactivity towards nucleophiles and electrophiles. The silicon atom in the compound can form strong bonds with various nucleophiles, while the chlorine atom can be readily substituted by other groups. This dual reactivity makes it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Chloromethyl-dimethyl-silane can be compared with other similar compounds such as:

Chlorodimethylsilane (ClSi(CH₃)₂H): Similar in structure but lacks the chloromethyl group, making it less reactive in certain substitution reactions.

Dimethylchlorosilane (ClSi(CH₃)₂Cl): Contains two chlorine atoms, making it more reactive in chlorination reactions but less versatile in other transformations.

Trimethylchlorosilane (ClSi(CH₃)₃): Contains three methyl groups, making it more stable but less reactive in substitution reactions.

This compound is unique due to the presence of both a chloromethyl group and a silicon atom, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Biologische Aktivität

Chloromethyl-dimethyl-silane (CMDMS) is a silane compound that has garnered attention for its biological activities, particularly in the context of antimicrobial properties and its applications in various chemical processes. This article aims to provide a comprehensive overview of the biological activity associated with CMDMS, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloromethyl group attached to a dimethylsilane moiety. Its chemical formula is . The compound is known for its reactivity, particularly in hydrosilylation reactions, which are essential in organic synthesis and material science.

Biological Activity Overview

1. Antimicrobial Properties

Studies have indicated that CMDMS and its derivatives exhibit significant antimicrobial activity against various bacterial strains. The antimicrobial efficacy can be attributed to the silane's ability to interact with microbial cell membranes, leading to disruption and cell death.

- Case Study: Antimicrobial Activity of Dendrimers

Research involving dendrimers functionalized with chloromethyl groups derived from chloromethyl-silanes demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined, showcasing the effectiveness of these compounds in inhibiting bacterial growth. For instance, dendrimers exhibited MIC values as low as 5 mg/L against E. coli .

| Compound Type | MIC (mg/L) | MBC (mg/L) |

|---|---|---|

| Monofunctional | 10 | 20 |

| Dendrimer (1st Gen) | 5 | 10 |

| Dendrimer (2nd Gen) | 2 | 5 |

2. Mechanism of Action

The proposed mechanism for the antimicrobial action of CMDMS involves its interaction with the lipid bilayers of bacterial membranes. The hydrophobic nature of the silane backbone facilitates penetration into the membrane, causing structural disruptions that lead to cell lysis .

Applications in Chemical Processes

1. Silylation Reagent

CMDMS serves as a valuable silylating agent in gas chromatography (GC) applications. It is used to modify analytes to enhance their detectability and separation efficiency during analysis .

2. Synthesis of Functionalized Silanes

The compound is also utilized in synthesizing more complex silane derivatives that can be employed in various industrial applications, including coatings, adhesives, and sealants.

Safety and Handling

CMDMS is classified as a hazardous material due to its corrosive nature and potential health risks upon exposure. It can cause severe skin burns and eye damage, necessitating appropriate safety measures during handling .

Eigenschaften

IUPAC Name |

chloromethyl(dimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9ClSi/c1-5(2)3-4/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLKIZCNPYDMOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3144-74-9 | |

| Record name | (Chloromethyl)dimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3144-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.